Rheinanthrone

描述

This compound is the active metabolite of senna glycoside [DB11365] known for its laxative effect. It is commonly produced by plants of the Rheum species.

Structure

3D Structure

属性

IUPAC Name |

4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-10-3-1-2-7-4-8-5-9(15(19)20)6-11(17)13(8)14(18)12(7)10/h1-3,5-6,16-17H,4H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFQHULMMDWMIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197374 |

Source

|

| Record name | Rhein-9-anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Rheinanthrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-09-1 |

Source

|

| Record name | Rheinanthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhein-9-anthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rheinanthrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rhein-9-anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHEIN-9-ANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YQK3WBH32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rheinanthrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250-280, 250 - 280 °C |

Source

|

| Record name | Rheinanthrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rheinanthrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Rheinanthrone in the Colon

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the mechanism of action of rheinanthrone, the active metabolite of sennosides (B37030), within the colonic environment. Sennosides, derived from the senna plant, are prodrugs that remain inert in the upper gastrointestinal tract. Upon reaching the colon, they are bioactivated by the resident microbiota into this compound. The laxative effect of this compound is multifaceted, stemming from two primary mechanisms: the profound alteration of colonic fluid and electrolyte transport, and the direct stimulation of colonic motility. A key molecular pathway involves the downregulation of aquaporin-3 (AQP3) in colonic epithelial cells, mediated by macrophage-released prostaglandin (B15479496) E2 (PGE2). Concurrently, this compound directly inhibits water and electrolyte absorption while stimulating secretion, and enhances peristalsis through neuronal stimulation. This guide synthesizes findings from key experimental studies, presenting detailed methodologies, quantitative data, and visual diagrams of the core signaling pathways to offer a detailed understanding for research and drug development applications.

Bioactivation of Sennosides in the Colon

Sennosides A and B are β-O-linked glycosides that are not absorbed in the upper gastrointestinal tract nor are they hydrolyzed by human digestive enzymes.[1] Their therapeutic action is entirely dependent on their transit to the large intestine. Here, the diverse enzymatic machinery of the gut microbiota, specifically bacterial β-glucosidases and reductases, metabolizes sennosides into the pharmacologically active compound, this compound.[2][3][4] This colon-specific activation ensures a targeted therapeutic effect, minimizing systemic exposure and upper gastrointestinal side effects. The conversion process is essential for the subsequent pharmacological actions.[5]

Caption: Bioactivation of sennosides to this compound by gut microbiota in the colon.

Core Mechanisms of Action

This compound exerts its laxative effect through a dual mechanism involving the coordinated modulation of intestinal secretion and motility.[1]

Alteration of Colonic Fluid and Electrolyte Transport

A primary action of this compound is to increase the water content of feces by influencing secretion and absorption processes in the colonic epithelium.[1][3]

2.1.1 Macrophage-PGE2-Mediated Aquaporin-3 (AQP3) Downregulation

Recent research has elucidated a critical signaling pathway responsible for the anti-absorptive effects of this compound.[6][7] Aquaporin-3 (AQP3) is a water channel protein highly expressed in colonic mucosal epithelial cells that facilitates water transport from the intestinal lumen into the vascular system.[6] this compound has been shown to indirectly cause a significant decrease in AQP3 expression.

The mechanism is initiated when this compound activates resident macrophages within the colonic lamina propria.[6][7] This activation triggers the synthesis and release of Prostaglandin E2 (PGE2). PGE2 then acts as a paracrine signaling molecule, binding to receptors on adjacent colonic epithelial cells. This signaling cascade ultimately leads to the downregulation of AQP3 expression, thereby inhibiting water reabsorption and increasing luminal fluid content.[6][7]

Caption: this compound-induced, PGE2-mediated downregulation of AQP3 in colon cells.

2.1.2 Direct Secretagogue and Anti-absorptive Effects

Beyond the AQP3 pathway, this compound exerts direct effects on electrolyte transport. It inhibits the absorption of water, sodium (Na+), and chloride (Cl-) ions from the colonic lumen into the epithelial cells.[1][8] Simultaneously, it promotes the secretion of potassium (K+) ions into the lumen.[8][9] This combined action increases the osmolarity of the luminal contents, further drawing water into the colon and contributing to the laxative effect. Some evidence also suggests this compound increases the leakiness of tight junctions between epithelial cells.[1]

Stimulation of Colonic Motility

This compound actively promotes colonic motility, resulting in accelerated transit of fecal matter.[1][3] This action is believed to be mediated by the stimulation of submucosal (Meissner's) and myenteric (Auerbach's) nerve plexuses within the colon wall.[1] This neuronal excitation enhances peristaltic contractions. Studies have also shown that rhein (B1680588) can improve the stability of colonic electrophysiological activity by increasing the frequency and amplitude of colonic slow waves, which are the underlying electrical rhythm for smooth muscle contraction.[10]

Key Experimental Evidence and Protocols

The mechanisms described above are supported by robust experimental data. The study by Kon et al. (2014) was pivotal in identifying the macrophage-PGE2-AQP3 signaling axis.

Experimental Protocol: Elucidation of the AQP3 Pathway (Kon et al., 2014)

-

Objective: To investigate the role of AQP3 and PGE2 in the laxative effect of sennoside A.

-

In-Vivo Model: Male Wistar rats were orally administered rhubarb extract or sennoside A (50 mg/kg). Fecal water content, colonic AQP3 protein expression (via Western blot), and colonic PGE2 concentrations (via ELISA) were measured. A separate group was pretreated with indomethacin (B1671933) (a prostaglandin synthesis inhibitor) to confirm the role of PGE2.

-

In-Vitro Models:

-

Macrophage Activation: Murine macrophage-like RAW264.7 cells were treated with sennoside A, rhein, or this compound. PGE2 concentration in the culture medium was subsequently measured.

-

Epithelial Cell Response: Human colon adenocarcinoma HT-29 cells were treated with PGE2. AQP3 expression was then quantified to determine the direct effect of PGE2 on epithelial cells.

-

-

Key Findings: Administration of sennoside A to rats significantly increased fecal water content and colonic PGE2 levels while decreasing AQP3 expression. In vitro, only this compound (not sennoside A or rhein) stimulated PGE2 release from RAW264.7 cells. The addition of PGE2 directly to HT-29 cells reduced AQP3 expression to approximately 40% of control levels. Pretreatment with indomethacin abolished the in-vivo effects of sennoside A on AQP3 expression and diarrhea.[6][7]

Caption: Experimental workflow to dissect the this compound-PGE2-AQP3 signaling axis.

Quantitative Data Summary

The following tables summarize key quantitative findings from relevant studies, highlighting the dose-dependent and pathway-specific effects of this compound and its precursors.

Table 1: Effect of Sennoside A and Metabolites on AQP3 Expression and PGE2 Secretion

| Experimental System | Treatment | Endpoint | Result | Citation |

|---|---|---|---|---|

| HT-29 Cells | Prostaglandin E2 | AQP3 Expression | Decrease to ~40% of control | [6][7] |

| RAW264.7 Cells | This compound | PGE2 Concentration | Significant increase | [6][7] |

| Wistar Rats | Sennoside A (50 mg/kg) | Colonic AQP3 Expression | Significant decrease | [6] |

| Constipated Mice | Rhein | AQP3 Mean Optical Density | 48.09 (Constipated) vs. 40.46 (Rhein) |[10] |

Table 2: Effect of this compound on Colonic Transport and Motility

| Experimental System | Treatment | Parameter | Effect | Citation |

|---|---|---|---|---|

| Mouse Ligated Colon | This compound (6.24 mg/kg) | Net Water Absorption | Significantly decreased | [9] |

| Mouse Ligated Colon | This compound (6.24 mg/kg) | Net Na+ Absorption | Decreased | [9] |

| Mouse Ligated Colon | This compound (6.24 mg/kg) | Net K+ Secretion | Enhanced | [9] |

| Mouse Ligated Colon | This compound (6.24 mg/kg) | Mucus Secretion | Markedly stimulated | [9] |

| Rat Colon (Short-circuited) | Rhein (1.6 x 10⁻⁴ M) | Short-circuit Current (Isc) | Transient increase (stimulates Cl⁻ secretion) | [11] |

| Germ-free Rats | this compound | Net Water Absorption | Reversed to net secretion |[8] |

Conclusion

The mechanism of action of this compound in the colon is a sophisticated, dual-pronged process. It is not merely a simple irritant but a targeted pharmacological agent activated by the host's own microbiota. Its primary laxative effects arise from the inhibition of water reabsorption, driven by a novel macrophage-PGE2-AQP3 signaling pathway, and the direct stimulation of electrolyte secretion. These fluid-modulating effects are complemented by a pro-motility action mediated by the enteric nervous system. This detailed understanding of this compound's molecular and physiological actions provides a solid foundation for further research into anthranoid-based therapeutics and the development of novel treatments for gastrointestinal disorders.

References

- 1. Sennosides Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. karger.com [karger.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of rhein and rhein anthrone on intestinal fluid transport and on large intestine transit in germ-free rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2-mediated stimulation of mucus synthesis and secretion by rhein anthrone, the active metabolite of sennosides A and B, in the mouse colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of rhein on intestinal transmission, colonic electromyography and expression of aquaporin-3 by colonic epithelium cells in constipated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rhein stimulates active chloride secretion in the short-circuited rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Rheinanthrone: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheinanthrone, a key bioactive metabolite of sennosides (B37030) found in plants of the Senna and Rheum genera, is a significant molecule in the field of pharmacology, primarily recognized for its laxative properties. This document provides an in-depth technical overview of this compound, detailing its chemical structure, physicochemical properties, biological mechanism of action, and relevant experimental methodologies. The information is curated to support research and development endeavors in pharmacology and medicinal chemistry.

Chemical Identity and Structure

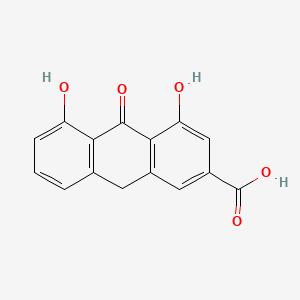

This compound, systematically named 4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid, is an anthrone (B1665570) derivative.[1][2][3] Its structure is characterized by a tricyclic anthracene (B1667546) core with two hydroxyl groups, a ketone group, and a carboxylic acid moiety.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid[1][3] |

| CAS Number | 480-09-1[1][2][3][4] |

| Molecular Formula | C₁₅H₁₀O₅[1][2][3][4][5] |

| SMILES | C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C(=O)O[1][3][6] |

| InChI | InChI=1S/C15H10O5/c16-10-3-1-2-7-4-8-5-9(15(19)20)6-11(17)13(8)14(18)12(7)10/h1-3,5-6,16-17H,4H2,(H,19,20)[1][3][4] |

| InChIKey | OZFQHULMMDWMIV-UHFFFAOYSA-N[1][3][4][5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 270.24 g/mol [1][2][3][5] |

| Appearance | Light Yellow to Yellow Solid |

| Melting Point | 250-280 °C (decomposes)[7] |

| Solubility | Slightly soluble in aqueous acid and DMSO[7] |

| Predicted pKa | 3.61 ± 0.20[7] |

| Predicted XlogP | 2.7[6] |

Biological Activity and Mechanism of Action

This compound is the active metabolite of sennosides (senna glycosides), which are responsible for the laxative effects of senna- and rhubarb-containing preparations.[8] The parent glycosides pass through the upper gastrointestinal tract unabsorbed and are hydrolyzed by gut microbiota in the colon to release this compound.

The laxative effect of this compound is primarily mediated through its interaction with macrophages in the colon.[8][9] This interaction triggers a signaling cascade that ultimately alters water reabsorption in the colon.

Signaling Pathway

This compound stimulates colonic macrophages to increase the expression of cyclooxygenase-2 (COX-2).[8] This enzyme, in turn, elevates the production of prostaglandin (B15479496) E2 (PGE2).[8][9] The increased PGE2 then acts on the colonic mucosal epithelial cells, leading to a significant decrease in the expression of aquaporin-3 (AQP3), a water channel protein.[8][9] The downregulation of AQP3 inhibits the reabsorption of water from the intestinal lumen back into the bloodstream, resulting in increased water content in the feces and a laxative effect.[8][9]

Caption: Signaling pathway of this compound's laxative effect.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, methodologies for related anthraquinones can be adapted.

Isolation of Anthraquinones from Plant Material (General Protocol)

This protocol is adapted from methods used for isolating Rhein (B1680588) and other anthraquinones from Cassia and Rheum species.

-

Extraction : Powdered plant material (e.g., senna leaves) is subjected to hydrolysis and extraction in a single step. A biphasic mixture of an alcohol/water solution and an organic solvent like toluene, acidified with hydrochloric acid, is refluxed for several hours.

-

Separation : The organic phase, containing the free anthraquinones, is separated.

-

Purification : The crude extract is subjected to column chromatography on silica (B1680970) gel. Elution is typically performed with a gradient of solvents such as petroleum ether and ethyl acetate.

-

Fraction Monitoring : Fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing the desired compound.

-

Crystallization : The purified compound is obtained by crystallization from a suitable solvent system.

Quantification by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the quantification of anthraquinones in biological samples and can be optimized for this compound.

-

Sample Preparation :

-

Plasma : Protein precipitation is performed by adding ice-cold acetonitrile (B52724) (containing an internal standard) to the plasma sample, followed by vortexing and centrifugation. The supernatant is collected and evaporated to dryness.

-

Urine/Feces : Solid-phase extraction (SPE) using a C18 cartridge is recommended for cleanup and concentration. The sample is loaded onto a conditioned cartridge, washed, and the analyte is eluted with methanol. The eluate is then evaporated.

-

-

Reconstitution : The dried residue is reconstituted in the mobile phase.

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution using a mixture of an aqueous solution (e.g., 0.1% phosphoric acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate : Typically 0.3-1.0 mL/min.

-

Detection : UV detection at a wavelength around 254 nm is suitable for the anthraquinone (B42736) chromophore. For higher sensitivity and selectivity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) in negative ionization mode is preferred.

-

-

Quantification : A calibration curve is generated using reference standards of known concentrations to quantify the amount of this compound in the sample.

Bioassay for Laxative Effect (In Vivo Model)

This protocol outlines a general workflow for assessing the laxative effect of this compound in a rodent model.

-

Animal Model : Wistar or Sprague-Dawley rats are commonly used.

-

Administration : this compound is administered orally to the test group, while a control group receives the vehicle.

-

Fecal Parameter Measurement : Fecal pellets are collected over a defined period (e.g., 24 hours). The total number, total weight, and water content of the feces are measured. The water content is determined by comparing the wet and dry weights of the fecal matter.

-

Colon Tissue Analysis : At the end of the experiment, colon tissue can be harvested to measure the expression levels of AQP3 via methods like Western blotting or immunohistochemistry, and PGE2 concentrations via ELISA.

-

Workflow Diagram :

Caption: General workflow for an in vivo laxative bioassay.

Conclusion

This compound stands as a molecule of significant pharmacological interest due to its well-defined mechanism as a laxative agent. This technical guide provides core information on its chemical structure, properties, and biological function to aid researchers in their studies. The outlined experimental methodologies, while adapted from related compounds, offer a solid foundation for developing specific and validated protocols for the isolation, quantification, and bioactivity assessment of this compound. Further research into its synthesis and potential off-target effects will continue to enhance its profile for drug development applications.

References

- 1. rhein-9-anthrone CAS#: 480-09-1 [m.chemicalbook.com]

- 2. A Modified Method for Isolation of Rhein from Senna - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthrone - Wikipedia [en.wikipedia.org]

- 4. WO2008090078A1 - Method for the synthesis of rhein and derivatives thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C15H10O5 | CID 119396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Rheinanthrone: A Technical Guide for Drug Development Professionals

Abstract

Rheinanthrone, the active metabolite of sennosides (B37030) found in medicinal plants such as Senna and Rhubarb, is primarily recognized for its potent laxative properties. This technical guide provides an in-depth exploration of the pharmacological characteristics of this compound, with a focus on its molecular mechanisms of action, quantitative physiological effects, and relevant experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development, offering detailed insights into the therapeutic potential and experimental evaluation of this significant bioactive compound. The guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal assays, and visualizes complex biological pathways and workflows using Graphviz DOT language.

Introduction

This compound is an anthraquinone (B42736) derivative that is not present in significant quantities in its parent plants but is formed in the colon through the metabolic action of gut microbiota on sennosides A and B.[1] This biotransformation is critical for its pharmacological activity, as this compound is the primary agent responsible for the laxative effects associated with senna- and rhubarb-based preparations.[1][2] The primary mechanism of action involves the stimulation of peristalsis and an increase in the water content of feces.[3] Beyond its well-established role in regulating intestinal motility, emerging research suggests a broader spectrum of biological activities for related anthraquinones, including anti-inflammatory and anticancer effects, which may warrant further investigation for this compound itself.

Pharmacodynamics and Mechanism of Action

The principal pharmacological effect of this compound is its laxative action, which is mediated through a complex signaling cascade in the colon. The core mechanism involves the activation of macrophages, leading to the production of prostaglandin (B15479496) E2 (PGE2), which in turn downregulates the expression of aquaporin-3 (AQP3) in colonic epithelial cells.[2][3][4] This reduction in AQP3 channels inhibits water reabsorption from the intestinal lumen, resulting in increased fecal water content and a laxative effect.[2][3][4]

Signaling Pathway of Laxative Action

The laxative effect of this compound is initiated by its interaction with macrophages residing in the colon. This interaction triggers a signaling cascade that ultimately alters water transport in the colonic epithelium.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacokinetic and pharmacodynamic properties of this compound and its related compound, Rhein (B1680588).

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Absorption | ~10% from the gut | Not Specified | [3] |

| Metabolism | ~2.6% metabolized to Rhein and Sennidins A & B | Not Specified | [3] |

| Excretion | ~2.8% in urine, ~95% in feces | Not Specified | [3] |

Table 2: In Vitro Effects of this compound and Related Compounds

| Compound | Effect | Cell Line | Concentration/Result | Reference |

| This compound | Increased PGE2 Concentration | Raw264.7 | Significant increase (concentration not specified) | [2][3] |

| PGE2 | Decreased AQP3 Expression | HT-29 | ~40% of control after 15 minutes | [2][3] |

| Rhein | Cytotoxicity (IC50) | Caco-2 | 64.3 ± 11.6 µM | [5] |

| Rhein | Apoptosis Induction | SCC-4 | 30 µM for 24h showed most efficient induction | [6] |

| Rhein | Anti-proliferative (IC50) | A549 | 24.0 ± 3.46 µM | [7] |

| Rhein | Anti-proliferative (IC50) | C6 | 23.33 ± 2.08 µM | [7] |

| Rhein | Anti-proliferative (IC50) | HCT116 | 22.4 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Measurement of Prostaglandin E2 (PGE2) Production in Macrophages

This protocol outlines the procedure for quantifying the effect of this compound on PGE2 secretion from macrophage cell lines.

Methodology:

-

Cell Culture: Raw264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Cells are incubated for 24 hours to allow for PGE2 production and secretion.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit following the manufacturer’s instructions.[9][10]

Western Blot Analysis of Aquaporin-3 (AQP3) Expression

This protocol describes the methodology for assessing the impact of this compound-stimulated macrophage-conditioned media on AQP3 protein expression in colonic epithelial cells.

Methodology:

-

Cell Treatment: Human colonic adenocarcinoma HT-29 cells are treated with conditioned media from this compound-stimulated Raw264.7 cells for a specified duration.

-

Protein Extraction: Following treatment, cells are washed with PBS and lysed using RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[11]

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for AQP3. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.[11] Band intensities are quantified using densitometry software.

In Vivo Measurement of Intestinal Transit

This protocol details a method for assessing the effect of this compound on gastrointestinal transit time in a murine model.

Methodology:

-

Animal Model: Male C57BL/6 mice are used for the study. Animals are fasted for 12 hours prior to the experiment but allowed free access to water.

-

Drug Administration: Mice are orally administered this compound at various doses or a vehicle control.

-

Marker Administration: Thirty minutes after drug administration, a non-absorbable colored marker (e.g., 5% charcoal suspension in 10% gum arabic) is administered orally.

-

Transit Measurement: After a set time (e.g., 30 minutes), mice are euthanized by cervical dislocation. The small intestine is carefully excised from the pyloric sphincter to the cecum.

-

Data Analysis: The total length of the small intestine and the distance traveled by the charcoal meal are measured. The intestinal transit rate is calculated as the percentage of the distance traveled by the marker relative to the total length of the small intestine.[12][13][14][15]

Broader Pharmacological Context and Future Directions

While the laxative properties of this compound are well-defined, the pharmacological activities of its parent compound, Rhein, suggest potential for broader therapeutic applications. Rhein has demonstrated anti-inflammatory, antioxidant, and anticancer activities in numerous preclinical studies.[6][7][16][17]

Anti-inflammatory and Anticancer Potential

Rhein has been shown to inhibit the production of pro-inflammatory cytokines and mediators.[18][19][20] Its anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[5][6][17] Given the structural similarity, it is plausible that this compound may also possess such activities, a hypothesis that warrants further investigation.

Conclusion

This compound is a pharmacologically significant metabolite with a well-characterized mechanism of action as a laxative. Its ability to modulate macrophage function and subsequently alter epithelial cell physiology highlights a sophisticated interplay between the gut microbiome, immune cells, and the intestinal epithelium. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound, not only for gastrointestinal disorders but potentially in other areas such as inflammation and oncology. Future research should focus on elucidating a more detailed dose-response relationship for its known effects and exploring its potential in other therapeutic areas.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of rhein, the active metabolite of sennoside laxatives, is reduced by multidrug resistance-associated protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. revvity.com [revvity.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. azurebiosystems.com [azurebiosystems.com]

- 12. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mmpc.org [mmpc.org]

- 14. Measurement of gastrointestinal and colonic transit in mice [protocols.io]

- 15. A simple automated approach to measure mouse whole gut transit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of rhein and rhein anthrone on intestinal fluid transport and on large intestine transit in germ-free rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of rhein on intestinal transmission, colonic electromyography and expression of aquaporin-3 by colonic epithelium cells in constipated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]

Rheinanthrone as the Active Metabolite of Sennosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of rheinanthrone, the active metabolite derived from sennoside prodrugs. Sennosides (B37030), naturally occurring compounds found in plants of the Senna genus, are widely used as stimulant laxatives. Their therapeutic effect is not direct but relies on a complex metabolic activation process orchestrated by the gut microbiota, culminating in the formation of this compound in the colon. This document details the metabolic pathways, mechanism of action, available pharmacokinetic data, and relevant experimental protocols to provide a comprehensive resource for the scientific community.

Metabolic Activation of Sennosides

Sennosides (such as Sennoside A and B) are dianthrone O-glycosides.[1] Due to their hydrophilic nature and β-glycosidic bonds, they are not hydrolyzed by human digestive enzymes or absorbed in the upper gastrointestinal tract.[2][3] They transit unchanged to the colon, where they are metabolized by the resident gut microbiota into the pharmacologically active compound, this compound.[2][4] This biotransformation is essential for the laxative effect.[5]

Two primary metabolic pathways have been proposed for the conversion of sennosides to this compound by anaerobic bacteria like Bifidobacterium and Peptostreptococcus.[2][6][7]

-

Pathway 1 (Stepwise Hydrolysis): Involves the sequential removal of glucose moieties by bacterial β-glucosidases to form the aglycones, sennidins. The sennidins are then reduced by bacterial reductases, cleaving the C10-10' bond to yield two molecules of this compound.[2]

-

Pathway 2 (Reductive Cleavage): In this pathway, the sennoside molecule is first reduced to form an 8-glucosyl-rheinanthrone intermediate.[8] This intermediate is then hydrolyzed by a β-glucosidase to release this compound.[8][9]

This compound is relatively unstable and can be further oxidized to rhein (B1680588) and sennidins, which can be detected in blood and excreta.[2][3]

Mechanism of Action: A Signaling Cascade

The laxative effect of this compound is multifactorial, involving both the stimulation of colonic motility and a profound influence on fluid and electrolyte transport.[3] A key mechanism involves the modulation of aquaporin-3 (AQP3) water channels in colonic epithelial cells, mediated by prostaglandin (B15479496) E2 (PGE2).[5][10]

The proposed signaling pathway is as follows:

-

Macrophage Activation: this compound, formed in the colonic lumen, activates resident macrophages.[10]

-

PGE2 Release: Activated macrophages increase the synthesis and secretion of PGE2.[5][11]

-

Paracrine Signaling: PGE2 acts as a paracrine factor, binding to EP2 and EP4 receptors on adjacent colonic epithelial cells.[12]

-

AQP3 Downregulation: This binding event triggers a downstream signaling cascade that leads to a significant decrease in the expression of AQP3 channels on the epithelial cell membrane.[10]

-

Inhibition of Water Reabsorption: AQP3 is crucial for transporting water from the colon lumen back into the bloodstream. Its downregulation inhibits this process, leading to increased water content in the feces.[5][10]

-

Laxative Effect: The combination of increased luminal fluid and stimulated motility results in a softening of stool and accelerated colonic transit, producing the laxative effect.[3]

Quantitative Data: Pharmacokinetics & Pharmacodynamics

Direct pharmacokinetic data for this compound following oral sennoside administration is limited in publicly available literature, partly due to its instability and colonic site of formation. Most studies quantify its more stable oxidized form, rhein, or the parent sennosides.

Table 1: Pharmacokinetic Parameters of Sennosides and Metabolites

| Compound | Species | Dose & Route | Cmax | Tmax | Bioavailability (F%) | Notes |

|---|---|---|---|---|---|---|

| Sennoside B | Rat | 20 mg/kg (i.g.) | 14.06 ± 2.73 µg/L | - | 3.60% | Cmax of the parent prodrug is very low, confirming poor absorption.[9] |

| Rhein | Human | 20 mg sennosides (oral, 7 days) | ~100 ng/mL | - | - | Rhein is the oxidized metabolite of this compound. Accumulation was not observed. |

| ¹³¹I-Sennoside A | Rat | - (oral) | 163.3 ± 11.2 mBq/L | 0.083 h | - | Rapid appearance of radioactivity suggests some absorption of the parent or rapid metabolism.[2] |

| ¹⁴C-Rhein | Rat | - (oral) | - | - | ~50-60% | Rhein itself is well-absorbed after oral administration.[13] |

Table 2: Pharmacodynamic Data - Laxative Effect

| Compound | Species | Dose & Route | Effect |

|---|---|---|---|

| Sennoside A | Rat | 30 mg/kg (oral) | Reduced passage time of luminal contents.[2] |

| Sennoside A | Mouse | 2.6 mg/kg (oral) | Significant laxative effect observed at 7 days of administration.[14] |

| Sennosides | Rat | 50 mg/kg (oral) | Reduced large intestinal transit time.[15] |

| Senna Extract | Rat | 100 mg/kg (oral, 13 wks) | Increased water content in feces.[15] |

Experimental Protocols

In Vitro Metabolism of Sennosides by Fecal Microbiota

This protocol outlines a general method for simulating the colonic metabolism of sennosides.

-

Preparation of Fecal Slurry:

-

Collect fresh fecal samples from the species of interest (e.g., human, rat).

-

Under anaerobic conditions (e.g., in an anaerobic chamber), homogenize the feces (10% w/v) in a pre-reduced anaerobic culture medium (e.g., GAM medium).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 5 min) to pellet large debris. The supernatant serves as the fecal slurry (bacterial source).

-

-

Incubation:

-

Add a known concentration of Sennoside A or B to the fecal slurry in an anaerobic tube.

-

Include a negative control (slurry without sennosides) and a sterile control (sennosides in sterile medium).

-

Incubate the mixture under anaerobic conditions at 37°C.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.

-

-

Sample Quenching and Extraction:

-

Immediately quench the reaction by adding an equal volume of ice-cold methanol (B129727) or acetonitrile (B52724) to the aliquot to precipitate proteins and stop enzymatic activity.

-

Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 min).

-

Collect the supernatant for analysis. Due to the instability of this compound, samples should be protected from light and oxygen and analyzed promptly or stored at -80°C.

-

Quantification of this compound/Rhein by HPLC

This protocol is adapted from methods for rhein and other anthraquinones and should be optimized for this compound.[3][16][17]

-

Sample Preparation (from Plasma/Supernatant):

-

To 100 µL of plasma or supernatant from the in vitro assay, add 300 µL of ice-cold methanol containing an internal standard.

-

Vortex for 3 minutes to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and an aqueous acid solution (e.g., 0.1% trifluoroacetic acid or o-phosphoric acid).[3][17] A typical starting ratio could be 55:45 (Acetonitrile:Aqueous).

-

Flow Rate: 1.0 mL/min.[3]

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at 230 nm or 254 nm.[3][17] For higher specificity and sensitivity, LC-MS/MS is recommended.

-

Quantification: Create a standard curve using a pure this compound or rhein standard. Calculate the concentration in the unknown samples based on the peak area relative to the standard curve.

-

References

- 1. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RP-HPLC Method for Rhein Quantification in Cassia fistula L. (Fabaceae) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of sennosides by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of sennosides by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and metabolic profiling studies of sennoside B by UPLC-MS/MS and UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of sennosides by intestinal flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin E2-mediated stimulation of mucus synthesis and secretion by rhein anthrone, the active metabolite of sennosides A and B, in the mouse colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of prostaglandin E2 on PMA-induced macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of 14C-labelled rhein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Time-dependent laxative effect of sennoside A, the core functional component of rhubarb, is attributed to gut microbiota and aquaporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and Validation of a SPE-HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PubMed [pubmed.ncbi.nlm.nih.gov]

Rheinanthrone: A Technical Deep Dive into its Discovery, History, and Core Functionality

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheinanthrone, the active metabolite of sennosides (B37030) found in plants of the Senna and Rheum species, is a key molecule in the pharmacological activity of these traditional herbal medicines. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, with a particular focus on its well-established laxative effects. This document details the pivotal signaling pathway involving macrophage activation, prostaglandin (B15479496) E2 (PGE2) secretion, and the subsequent downregulation of aquaporin-3 (AQP3). Quantitative data on its metabolism and pharmacokinetics are presented, alongside methodological insights for its isolation and quantification.

Discovery and History

While Rhein (B1680588), a related anthraquinone, was first isolated in 1895, the specific discovery of this compound is intrinsically linked to the study of the metabolism of sennosides, the primary active components of senna, a widely used laxative. It was through investigations into the biotransformation of sennosides by gut microbiota that this compound was identified as the crucial active metabolite responsible for the purgative effects. Though a precise timeline and the specific scientists who first identified this compound are not prominently documented in readily available literature, its discovery is a cornerstone in understanding the pharmacology of anthranoid laxatives.

Mechanism of Action: The Laxative Effect

This compound exerts its laxative effect through a well-defined signaling pathway in the colon. It is not the sennosides themselves but their active metabolite, this compound, that initiates the physiological cascade leading to increased colonic motility and fluid secretion.

The primary mechanism involves the following key steps:

-

Macrophage Activation: this compound triggers the activation of macrophages within the colon.

-

Prostaglandin E2 (PGE2) Secretion: Activated macrophages, in turn, increase the production and secretion of Prostaglandin E2 (PGE2).

-

Aquaporin-3 (AQP3) Downregulation: PGE2 then acts on the colonic epithelial cells, leading to a significant decrease in the expression of Aquaporin-3 (AQP3), a water channel protein.

-

Reduced Water Reabsorption: The downregulation of AQP3 inhibits the reabsorption of water from the colonic lumen back into the bloodstream.

-

Increased Fecal Water Content and Motility: The resulting increase in water content in the feces, coupled with stimulated peristalsis, leads to the characteristic laxative effect.[1]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of this compound.

| Pharmacokinetic Parameter | Value | Species | Notes |

| Metabolism to Rhein and Sennidins | ~2.6% | In systemic circulation | Oxidation is a key metabolic pathway. |

| Metabolite | Excretion Route | Percentage | Species |

| This compound and its metabolites | Urine | ~2.8% | Not specified |

| This compound and its metabolites | Feces | ~95% | Not specified |

Experimental Protocols

Isolation of Rhein (as a proxy for this compound isolation)

Materials:

-

Powdered senna leaves

-

75% ethanol (B145695) in water

-

Hydrochloric acid (HCl)

-

10% aqueous sodium hydrogen carbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Glacial acetic acid

Procedure:

-

To 25 g of powdered senna leaves, add a mixture of 75% ethanol in water.

-

Warm the mixture slightly and add 5 ml of hydrochloric acid.

-

Add 100 ml of toluene to create a biphasic mixture and reflux for 6 hours.

-

After reflux, cool the mixture slightly and filter to remove the crude plant material.

-

Separate the aqueous and organic (toluene) layers.

-

Wash the crude drug residue and the aqueous layer with toluene to recover any remaining free anthraquinones and combine all toluene layers.

-

Partition the combined toluene layer with a 10% aqueous sodium hydrogen carbonate solution until the aqueous layer no longer shows a characteristic pink color.

-

Acidify the aqueous layer with hydrochloric acid.

-

Extract the resulting precipitate with ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Recrystallize the product from glacial acetic acid to obtain purified Rhein.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites in biological matrices.[5][6][7][8]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General Procedure:

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation and collection of the supernatant.

-

Tissue Homogenates: Homogenization in a suitable buffer, followed by centrifugation and solid-phase extraction (SPE) for cleanup.

-

-

Chromatographic Separation:

-

A C18 reversed-phase column is typically used.

-

The mobile phase often consists of a gradient of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

-

Chemical Synthesis

While detailed, step-by-step protocols for the chemical synthesis of this compound are not extensively published, methods for the synthesis of the related compound Rhein have been described. These often serve as a starting point for the potential synthesis of this compound. One approach involves the Friedel-Crafts acylation followed by cyclization reactions.[9][10] Another strategy utilizes the oxidative hydrolysis of aloin (B1665253) to yield aloe-emodin, which can then be chemically modified.[3]

Conclusion

This compound stands as a critical molecule in understanding the therapeutic effects of widely used herbal laxatives. Its discovery as the active metabolite of sennosides has been pivotal in elucidating the pharmacological basis of these traditional remedies. The detailed understanding of its mechanism of action, centered on the macrophage-PGE2-AQP3 signaling axis, provides a solid foundation for further research and potential drug development. While historical details of its initial discovery remain somewhat obscure, the established methodologies for the isolation and quantification of related compounds provide a strong framework for ongoing and future investigations into this important natural product.

References

- 1. This compound, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Modified Method for Isolation of Rhein from Senna - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]

- 10. WO2008090078A1 - Method for the synthesis of rhein and derivatives thereof - Google Patents [patents.google.com]

Cellular Targets of Rheinanthrone in the Intestine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheinanthrone, the active metabolite of sennosides (B37030) found in senna, exerts its primary pharmacological effects within the intestine. This technical guide provides an in-depth examination of the cellular and molecular targets of this compound, focusing on its well-documented laxative action and exploring other potential intestinal activities. The primary mechanism involves a signaling cascade initiated by the activation of colonic macrophages, leading to the downregulation of aquaporin-3 (AQP3) in intestinal epithelial cells. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Primary Cellular Target and Mechanism of Action: The Macrophage-PGE2-AQP3 Axis

The principal laxative effect of this compound is not a direct action on the intestinal epithelial cells, but rather an indirect mechanism mediated by immune cells within the colon.[1][2][3] this compound, formed from the metabolism of sennoside A by gut microbiota, activates macrophages residing in the colon.[1][2] This activation triggers the synthesis and secretion of prostaglandin (B15479496) E2 (PGE2).[1][2] PGE2 then acts as a paracrine signaling molecule, binding to receptors on adjacent colon mucosal epithelial cells and initiating a downstream signaling cascade that results in the decreased expression of Aquaporin-3 (AQP3).[1][2] AQP3 is a water channel protein crucial for absorbing water from the intestinal lumen back into the bloodstream.[1][2] The reduction in AQP3 expression inhibits this water reabsorption, leading to an increase in the water content of the feces and subsequent laxative effect.[1][2]

Signaling Pathway Diagram

Caption: this compound signaling pathway leading to its laxative effect.

Quantitative Data

| Parameter | Value | Cell/System | Reference |

| Decrease in AQP3 expression after PGE2 treatment | ~60% of control | HT-29 cells | [2] |

| Time to AQP3 decrease after PGE2 treatment | 15 minutes | HT-29 cells | [2] |

Experimental Protocols

1.3.1. Macrophage Activation and PGE2 Secretion Assay

-

Cell Line: RAW264.7 murine macrophage-like cells.

-

Treatment: Cells are incubated with this compound at various concentrations.

-

PGE2 Measurement: The concentration of PGE2 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Control: Untreated cells serve as a negative control.

1.3.2. AQP3 Expression in Colon Epithelial Cells

-

Cell Line: HT-29 human colon adenocarcinoma cells.

-

Treatment: Cells are treated with PGE2 or co-cultured with the supernatant from this compound-activated macrophages.

-

AQP3 Quantification: AQP3 protein expression is determined by Western blotting using an anti-AQP3 antibody. AQP3 mRNA levels can be quantified by quantitative real-time PCR (qRT-PCR).

-

Control: Cells treated with vehicle serve as a control.

Other Potential Cellular Targets and Mechanisms

While the macrophage-PGE2-AQP3 axis is the most well-defined pathway, research suggests other potential cellular targets and mechanisms of this compound and its related compound, Rhein (B1680588), in the intestine.

Calcium Channels

Studies have indicated the involvement of calcium channels in the purgative action of this compound.[4] The combination of indomethacin (B1671933) (a prostaglandin synthesis inhibitor) and nifedipine (B1678770) (a calcium channel blocker) was shown to completely block this compound-induced diarrhea, suggesting a role for calcium influx in the overall effect.[4]

Intestinal Epithelial Tight Junctions

Rhein has been shown to have a protective effect on the intestinal mucosal barrier by upregulating the expression of tight junction proteins, specifically occludin and ZO-1.[5] This effect could be beneficial in conditions associated with increased intestinal permeability.

Gut Microbiota Modulation

Rhein can alter the composition of the gut microbiota, leading to an increase in beneficial bacteria such as Lactobacillus.[6][7] This modulation of the gut microbiome may contribute to its anti-inflammatory effects in the intestine.[6][7]

Anti-inflammatory Signaling Pathways

In the context of ulcerative colitis, Rhein has been shown to exert anti-inflammatory effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8]

Effects on Colon Cancer Cells

The effects of Rhein on colon cancer cells are complex and appear to be concentration-dependent.[9] At lower concentrations, Rhein can inhibit cell proliferation by reducing the activation of the mitogen-activated protein (MAP) kinase pathway.[9] Conversely, higher concentrations have been reported to increase cell proliferation.[9] Rhein has also been shown to induce apoptosis in HCT-116 human colon cancer cells through the intrinsic apoptotic pathway.[10] Furthermore, there is emerging evidence suggesting a role for autophagy in the survival and proliferation of colorectal cancer cells, a process that could potentially be modulated by compounds like Rhein.[11][12][13][14]

Experimental Workflow for Investigating Multi-target Effects

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The mechanism of action of sennosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of the purgative action of rhein anthrone, the active metabolite of sennosides A and B, by calcium channel blockers, calmodulin antagonists and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of rhein on intestinal epithelial tight junction in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhein modulates host purine metabolism in intestine through gut microbiota and ameliorates experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhein modulates host purine metabolism in intestine through gut microbiota and ameliorates experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effect of Rhein on ulcerative colitis via inhibiting PI3K/Akt/mTOR signaling pathway and regulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Rhein induces apoptosis of HCT-116 human colon cancer cells via activation of the intrinsic apoptotic pathway | Semantic Scholar [semanticscholar.org]

- 11. JCI Insight - Colorectal cancer cells utilize autophagy to maintain mitochondrial metabolism for cell proliferation under nutrient stress [insight.jci.org]

- 12. Functions and Implications of Autophagy in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Laherradurin Inhibits Colorectal Cancer Cell Growth by Induction of Mitochondrial Dysfunction and Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Emerging role of autophagy in colorectal cancer: Progress and prospects for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]

Rheinanthrone and the Gut Microbiota: A Technical Guide to Core Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the intricate relationship between rheinanthrone, the primary active metabolite of sennosides (B37030), and the gut microbiota. Sennosides, derived from the senna plant, are widely utilized for their laxative properties, a therapeutic effect contingent upon their biotransformation by intestinal bacteria. This document elucidates the microbial metabolism of sennosides to this compound, the subsequent molecular interactions with the host's intestinal epithelium, and the resulting physiological responses. Detailed experimental protocols for key assays, quantitative data from pivotal studies, and visualizations of the core signaling pathways are presented to offer a comprehensive resource for researchers in gastroenterology, pharmacology, and drug development.

Introduction

Sennosides are inactive prodrugs that transit the upper gastrointestinal tract largely unchanged.[1] Upon reaching the colon, they are metabolized by the resident microbiota into this compound, the pharmacologically active compound responsible for their laxative effect. This biotransformation is a critical prerequisite for the therapeutic efficacy of sennosides, highlighting the indispensable role of the gut microbiome in mediating their pharmacological activity. Beyond its well-documented laxative effects, recent research has begun to unravel the anti-inflammatory properties of rhein (B1680588), the oxidized form of this compound, and its broader impact on gut health. This guide will explore these multifaceted interactions, providing a detailed overview of the underlying mechanisms, supporting quantitative data, and the experimental methodologies used to generate these insights.

Microbial Metabolism of Sennosides to this compound

The conversion of sennosides to this compound is a two-step process orchestrated by the enzymatic machinery of various gut bacteria.[1]

-

Deglycosylation: The initial step involves the cleavage of the glucose moieties from the sennoside molecule. This hydrolysis is carried out by β-glucosidases, enzymes produced by a range of intestinal bacteria.

-

Reduction: The resulting aglycone, sennidin, is then reduced to this compound by bacterial reductases.[2]

This metabolic pathway underscores the importance of a healthy and functional gut microbiota for the proper activation of sennoside-based laxatives.

Experimental Protocol: In Vitro Conversion of Sennosides by Fecal Microbiota

This protocol outlines a general method for assessing the conversion of sennosides to this compound by a fecal microbial community in vitro.

-

Fecal Slurry Preparation:

-

Collect fresh fecal samples from healthy donors.

-

Homogenize the feces in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with 0.05% cysteine-HCl) at a 1:10 (w/v) dilution.

-

Filter the slurry through sterile gauze to remove large particulate matter.

-

-

Incubation:

-

Add sennoside A (or a standardized senna extract) to the fecal slurry at a defined concentration (e.g., 100 µM).

-

Incubate the mixture under strict anaerobic conditions (e.g., in an anaerobic chamber) at 37°C for various time points (e.g., 0, 6, 12, 24 hours).

-

-

Sample Analysis:

-

At each time point, terminate the reaction by adding a solvent (e.g., two volumes of ice-cold methanol) to precipitate proteins.

-

Centrifuge the samples to pellet debris.

-

Analyze the supernatant for the presence and concentration of sennosides and this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Visualization of Sennoside Metabolism

Mechanism of Action: The Laxative Effect

The primary mechanism by which this compound induces laxation involves the modulation of water and electrolyte transport in the colon, leading to increased luminal fluid and stimulation of peristalsis. A key pathway in this process is the activation of macrophages and the subsequent downregulation of aquaporin-3 (AQP3).[3][4]

This compound-Macrophage-Epithelial Cell Signaling

-

Macrophage Activation: this compound stimulates macrophages residing in the lamina propria of the colon.[3][4]

-

PGE2 Release: Activated macrophages increase their production and release of prostaglandin (B15479496) E2 (PGE2).[3][4]

-

AQP3 Downregulation: PGE2 acts as a paracrine signaling molecule, binding to receptors on adjacent colonic epithelial cells. This signaling cascade leads to a decrease in the expression of AQP3, a water channel protein, on the epithelial cell membrane.[3][4]

-

Reduced Water Absorption: The reduction in AQP3 channels impairs the reabsorption of water from the colonic lumen back into the bloodstream.[3][4]

-

Increased Fecal Water Content: This results in an accumulation of water in the colon, softening the stool and promoting defecation.[3][4]

Quantitative Data: this compound's Effect on AQP3 Expression and PGE2 Levels

| Parameter | Control | This compound/Sennoside Treatment | Fold Change/Effect | Reference |

| Colonic AQP3 Expression | High | Significantly Decreased | ~40% reduction | [3][4] |

| Colonic PGE2 Concentration | Baseline | Significantly Increased | - | [3][4] |

| Fecal Water Content | Normal | Increased | - | [3][4] |

Visualization of the AQP3-Mediated Laxative Pathway

Anti-inflammatory Effects of Rhein and Gut Microbiota Modulation

Beyond its role in laxation, rhein (the oxidized form of this compound) has demonstrated significant anti-inflammatory properties in the context of intestinal inflammation, such as in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models.[5] These effects are mediated through the modulation of host inflammatory signaling pathways and the composition of the gut microbiota.

Inhibition of Pro-inflammatory Signaling Pathways

Rhein has been shown to inhibit key inflammatory signaling pathways in intestinal epithelial cells and immune cells:

-

PI3K/Akt/mTOR Pathway: Rhein can suppress the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway, which is often hyperactivated in inflammatory conditions like ulcerative colitis. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

-

TLR4/NF-κB Pathway: Rhein can also attenuate the TLR4/NF-κB signaling cascade. By inhibiting the activation of NF-κB, rhein reduces the transcription of genes encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Modulation of Gut Microbiota Composition

Studies have shown that rhein treatment can alter the composition of the gut microbiota, often leading to an increase in the abundance of beneficial bacteria, such as Lactobacillus, and a decrease in pathogenic bacteria.[5] This shift in the microbial community can contribute to the resolution of inflammation and the restoration of gut homeostasis.

Quantitative Data: Anti-inflammatory Effects of Rhein in a DSS-Induced Colitis Model

| Parameter | DSS Control Group | Rhein Treatment (50-100 mg/kg) | Effect | Reference |

| Colon Length | Shortened | Significantly longer | Alleviation of colonic shortening | [5] |

| Histological Score | High (severe inflammation) | Significantly lower | Reduced immune cell infiltration and tissue damage | [5] |

| Fecal Lipocalin 2 (LCN2) | Markedly increased | Significantly decreased | Reduction in a sensitive marker of intestinal inflammation | [5] |

| TNF-α Levels | Elevated | Decreased | Reduction in pro-inflammatory cytokine | [7] |

| IL-1β Levels | Elevated | Decreased | Reduction in pro-inflammatory cytokine | [7] |

| IL-6 Levels | Elevated | Decreased | Reduction in pro-inflammatory cytokine | [7] |

Experimental Protocol: DSS-Induced Colitis in Mice

This protocol provides a general framework for inducing colitis in mice using DSS to study the anti-inflammatory effects of compounds like rhein.[8][9][10]

-

Animals: Use 8-10 week old C57BL/6 mice.

-

Induction of Colitis:

-

Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

-

Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

-

Treatment:

-

Administer rhein (e.g., 50 or 100 mg/kg) or vehicle control daily via oral gavage, starting from the first day of DSS administration.

-

-

Endpoint Analysis:

-

At the end of the study period, euthanize the mice and collect colonic tissue.

-

Measure colon length.

-

Fix a portion of the colon in formalin for histological analysis (H&E staining).

-

Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA.

-

Collect fecal samples for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.

-

Visualization of Anti-inflammatory Signaling Pathways

Conclusion

The interaction between this compound and the gut microbiota is a pivotal example of host-microbe co-metabolism with significant therapeutic implications. The microbial conversion of inactive sennosides into the active metabolite this compound is essential for their laxative effect, which is mediated by a complex signaling cascade involving macrophages, PGE2, and AQP3. Furthermore, the subsequent metabolite, rhein, exhibits potent anti-inflammatory properties by modulating key signaling pathways and the composition of the gut microbiota. A thorough understanding of these interactions, supported by robust experimental methodologies and quantitative data, is crucial for the development of novel therapeutics targeting the gut microbiome for the treatment of gastrointestinal disorders. This guide provides a foundational resource for researchers and professionals working in this dynamic field.

References

- 1. Sennosides Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. Sennosides | C42H38O20 | CID 5199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, a metabolite of sennoside A, triggers macrophage activation to decrease aquaporin-3 expression in the colon, causing the laxative effect of rhubarb extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rhein modulates host purine metabolism in intestine through gut microbiota and ameliorates experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhein attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of rhein isolated from the flowers of Cassia fistula L. and possible underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. socmucimm.org [socmucimm.org]

- 10. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]

An In-depth Technical Guide to the Chemical Synthesis of Rheinanthrone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheinanthrone, the active metabolite of sennosides (B37030), and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including laxative and potential anticancer effects. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its derivatives. It includes detailed experimental protocols for key synthetic transformations, quantitative data on reaction yields and biological activities, and visualizations of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction